

Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate molecular structure and weight.

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Compound of Interest

Compound Name: *Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate*

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An In-depth Technical Guide to Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate

This document provides a comprehensive overview of **tert-butyl 5-methyl-1,4-diazepane-1-carboxylate**, a key intermediate in synthetic organic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide details the molecule's structural and physical properties and outlines a general workflow for its characterization.

Molecular Structure and Properties

Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is a heterocyclic organic compound. The structure features a seven-membered diazepane ring, which is substituted with a methyl group at the 5-position and protected with a tert-butoxycarbonyl (Boc) group at one of the nitrogen atoms. The Boc protecting group is crucial in multi-step syntheses, allowing for selective reactions at the unprotected nitrogen atom.

The presence of a chiral center at the 5-position means that this compound can exist as (R) and (S) enantiomers.^{[1][2]}

Chemical Structure:

- IUPAC Name: **tert-butyl 5-methyl-1,4-diazepane-1-carboxylate**[\[3\]](#)
- Molecular Formula: $C_{11}H_{22}N_2O_2$ [\[2\]](#)[\[4\]](#)
- CAS Number: 194032-42-3[\[3\]](#)[\[4\]](#)[\[5\]](#)

Quantitative Data Summary

The key physicochemical properties of **tert-butyl 5-methyl-1,4-diazepane-1-carboxylate** are summarized in the table below.

Property	Value	Source
Molecular Weight	214.3 g/mol	[4]
Molecular Formula	$C_{11}H_{22}N_2O_2$	[2] [4]
Boiling Point	288 °C	[4]
Density	0.980 g/cm ³	[4]
Flash Point	128 °C	[4]
pKa	10.51 ± 0.40 (Predicted)	[4]

Applications in Synthesis

Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate serves as a valuable building block in the synthesis of more complex molecules. It is utilized as a reagent in the preparation of CXCR4 receptor antagonists and various isoquinoline derivatives that have shown biological activity.[\[4\]](#) Its homopiperazine core is a structural motif found in a number of biologically active compounds.[\[4\]](#)

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of the racemic **tert-butyl 5-methyl-1,4-diazepane-1-carboxylate** is not readily available in the provided search results, a general approach can be inferred from synthetic procedures for related compounds, such as its

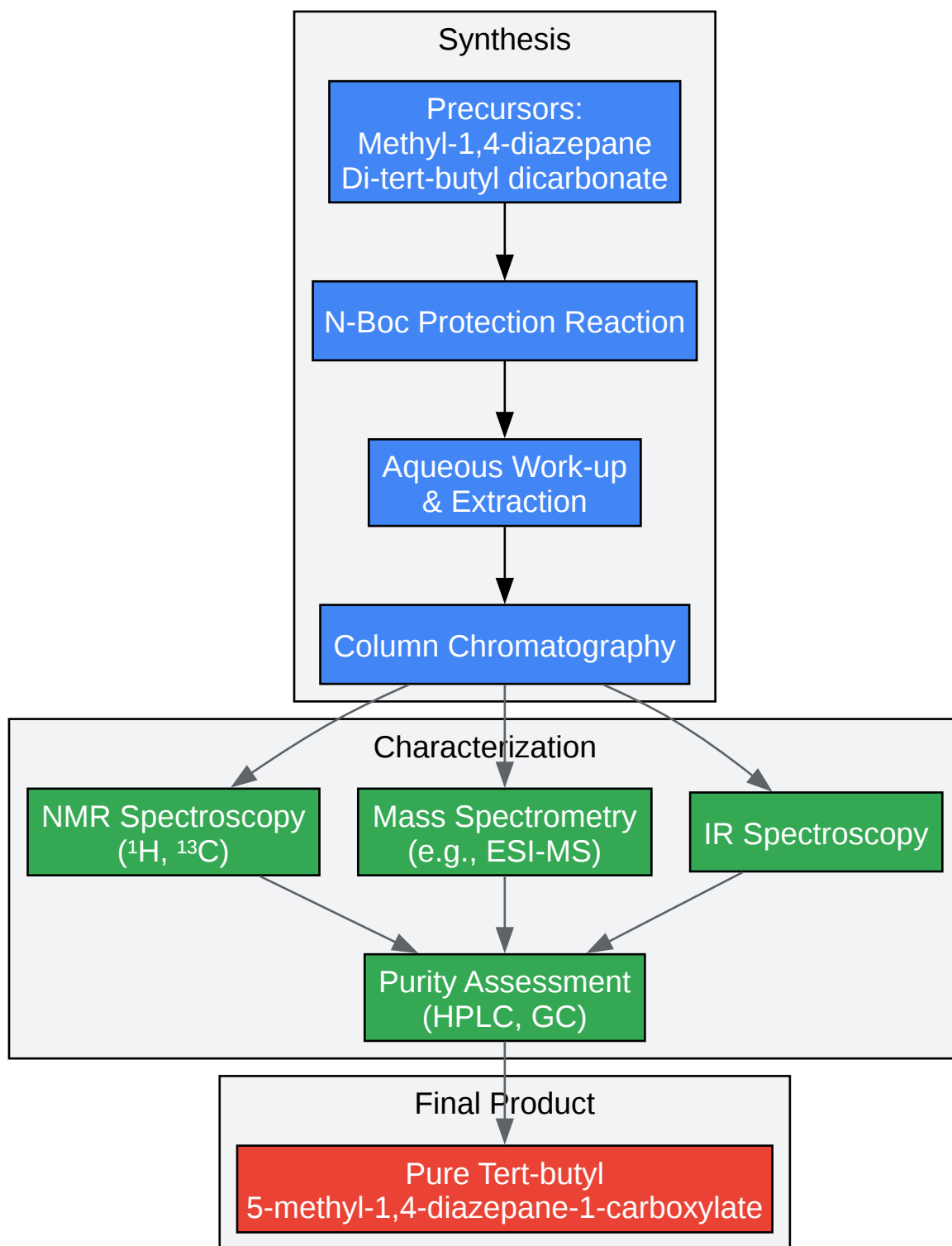
isomers.[6] A common synthetic route would likely involve the N-Boc protection of a suitable methyl-substituted diazepane precursor.

A general procedure for N-acylation with di-tert-butyl dicarbonate, a key step in such a synthesis, is as follows:

- **Dissolution:** The precursor amine (methyl-1,4-diazepane) is dissolved in a suitable aprotic solvent, such as dichloromethane or acetonitrile.
- **Base Addition:** A base, typically triethylamine or diisopropylethylamine, is added to the solution to act as a proton scavenger.
- **Boc-Anhydride Addition:** Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture, often portion-wise or as a solution, at a controlled temperature (e.g., 0 °C to room temperature).
- **Reaction Monitoring:** The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the pure **tert-butyl 5-methyl-1,4-diazepane-1-carboxylate**.

Logical Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the synthesis and characterization of **tert-butyl 5-methyl-1,4-diazepane-1-carboxylate**.



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Caption: Workflow for the synthesis and characterization of the target compound.

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